2-(2-(Phenylamino)phenyl)propan-2-ol
CAS No.:
Cat. No.: VC18725892
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 2-(2-anilinophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C15H17NO/c1-15(2,17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16-17H,1-2H3 |
| Standard InChI Key | ROQVWBPXBVHFIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=CC=C1NC2=CC=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-(Phenylamino)phenyl)propan-2-ol features a central propan-2-ol group (-C(CH3)2OH) bonded to two aromatic rings. The first phenyl ring is directly attached to the alcohol-bearing carbon, while the second phenyl group is linked via an amino bridge (-NH-) at the ortho position. This arrangement creates a sterically hindered environment, influencing its reactivity and solubility.
The molecular formula is inferred as C15H17NO, with a molecular weight of 227.3 g/mol. Comparatively, 2-(2-benzylphenyl)propan-2-ol (C16H18O) shares a similar backbone but replaces the phenylamino group with a benzyl moiety .
Physical Characteristics
Like its structural analogs, 2-(2-(Phenylamino)phenyl)propan-2-ol is expected to exist as a white to pale-yellow solid at room temperature . Its solubility profile aligns with aromatic alcohols:
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High solubility in organic solvents (e.g., tetrahydrofuran, dichloromethane).
Thermal stability data are unavailable, but tertiary alcohols generally exhibit higher decomposition temperatures than primary or secondary alcohols.
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis is documented for 2-(2-(Phenylamino)phenyl)propan-2-ol, analogous methods for aryl alkyl alcohols provide a framework:
Grignard Reaction
2-Phenyl-2-propanol is synthesized via Grignard addition of phenylmagnesium bromide to acetone . Adapting this approach, the phenylamino group could be introduced through a substituted Grignard reagent or post-functionalization.
Mannich Reaction
Mannich bases form via condensation of amines, aldehydes, and ketones. A potential route involves reacting 2-phenylpropan-2-ol with formaldehyde and aniline derivatives to install the phenylamino group.
CO2-Mediated Cyclization
Recent advances utilize CO2 to convert amino alcohols into cyclic carbamates . For example, 2-methyl-1-(phenylamino)propan-2-ol reacts with CO2 under catalytic conditions to yield oxazolidinones . This method could be adapted to functionalize 2-(2-(Phenylamino)phenyl)propan-2-ol for pharmaceutical applications.
Reactivity
The hydroxyl group enables typical alcohol reactions:
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Esterification: Formation of esters with acyl chlorides.
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Oxidation: Tertiary alcohols resist oxidation, making this compound stable under oxidative conditions .
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Mannich Base Formation: Reacts with aldehydes and amines to generate biologically active derivatives.
Applications in Science and Industry
Pharmaceutical Intermediates
Structurally similar compounds serve as precursors to neuroprotective and anti-inflammatory agents. For instance, 3-amino-1-propanol derivatives show neuroprotective effects, suggesting that 2-(2-(Phenylamino)phenyl)propan-2-ol could be modified to target neurotransmitter receptors.
Materials Science
The compound’s aromaticity and rigidity make it a candidate for:
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Liquid crystal precursors.
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Coordination polymers via metal-binding at the hydroxyl and amino groups .
Catalysis
In CO2 fixation reactions, tertiary alcohols act as co-catalysts. The phenylamino group may enhance substrate binding in transition metal complexes .
Comparative Analysis with Structural Analogs
This table highlights the role of substituents in modulating bioactivity and physical properties.
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